molecular formula C23H21N5O B2578011 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea CAS No. 2034290-63-4

3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea

Cat. No.: B2578011
CAS No.: 2034290-63-4
M. Wt: 383.455
InChI Key: YKGAQVCRVIYFLN-UHFFFAOYSA-N
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Description

3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a diphenylurea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a diphenylurea derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea
  • 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1,1-diphenylurea

Uniqueness

What sets 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea apart from similar compounds is its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-27-17-19(16-26-27)22-14-18(12-13-24-22)15-25-23(29)28(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,16-17H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGAQVCRVIYFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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